molecular formula C12H11F3O3 B3004687 Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate CAS No. 142779-90-6

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate

Cat. No.: B3004687
CAS No.: 142779-90-6
M. Wt: 260.212
InChI Key: ACIGNEBKPMVJMT-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate is an organic compound belonging to the class of keto esters. It is characterized by the presence of a trifluoromethyl group, a phenyl ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the presence of other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
  • Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate
  • Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate

Uniqueness

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-benzoyl-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)9(12(13,14)15)10(16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIGNEBKPMVJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142779-90-6
Record name ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propanoate
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